5-Chloro-1,1-dioxo-isothiazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1,1-dioxo-isothiazol-3-one is a chemical compound belonging to the isothiazolinone family. Isothiazolinones are known for their antimicrobial properties and are widely used as biocides in various industrial and consumer products. The compound’s structure consists of a five-membered ring containing both sulfur and nitrogen atoms, with a chlorine atom and two oxygen atoms attached, making it a versatile molecule in chemical synthesis and applications .
Preparation Methods
The synthesis of 5-Chloro-1,1-dioxo-isothiazol-3-one typically involves the cyclization of amides derived from carboxylic acid precursors. One common method starts with the preparation of 3-mercaptopropanamides from acrylic acid, followed by ring-closure through chlorination or oxidation . Industrial production methods often utilize readily available and cost-effective raw materials to ensure scalability and economic feasibility .
Chemical Reactions Analysis
5-Chloro-1,1-dioxo-isothiazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can yield thiols and other reduced sulfur-containing compounds.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Chloro-1,1-dioxo-isothiazol-3-one has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s antimicrobial properties make it valuable in studying microbial inhibition and resistance mechanisms.
Medicine: Research into its potential therapeutic applications includes its use as an antimicrobial agent in medical devices and formulations.
Mechanism of Action
The antimicrobial activity of 5-Chloro-1,1-dioxo-isothiazol-3-one is attributed to its ability to inhibit essential enzymes in microorganisms. The compound targets enzymes with thiol groups at their active sites, forming mixed disulfides and disrupting the enzyme’s function. This inhibition leads to the death of the microorganism, making it an effective biocide .
Comparison with Similar Compounds
5-Chloro-1,1-dioxo-isothiazol-3-one is part of the isothiazolinone family, which includes several other compounds with similar structures and properties:
Methylisothiazolinone (MI): Known for its use in personal care products.
Chloromethylisothiazolinone (CMI): Often used in combination with MI as a preservative.
Benzisothiazolinone (BIT): Commonly used in industrial applications.
Octylisothiazolinone (OIT): Used in paints and coatings for its antifouling properties.
Compared to these compounds, this compound is unique due to its specific chlorine substitution, which can influence its reactivity and antimicrobial efficacy .
Properties
Molecular Formula |
C3H2ClNO3S |
---|---|
Molecular Weight |
167.57 g/mol |
IUPAC Name |
5-chloro-1,1-dioxo-1,2-thiazol-3-one |
InChI |
InChI=1S/C3H2ClNO3S/c4-2-1-3(6)5-9(2,7)8/h1H,(H,5,6) |
InChI Key |
BFKRJHSJQOKLOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(S(=O)(=O)NC1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.